molecular formula C29H58O5 B055029 2,3-Dihydroxypropyl 26-hydroxyhexacosanoate CAS No. 177602-14-1

2,3-Dihydroxypropyl 26-hydroxyhexacosanoate

Cat. No.: B055029
CAS No.: 177602-14-1
M. Wt: 486.8 g/mol
InChI Key: APLJPCNYUIMBNB-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,3-Dihydroxypropyl 26-hydroxyhexacosanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 26-hydroxyhexacosanoate typically involves the esterification of 26-hydroxyhexacosanoic acid with glycerol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the esterification process, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 26-hydroxyhexacosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 26-hydroxyhexacosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypropyl 15-hydroxyhexacosanoate
  • 2,3-Dihydroxypropyl 26-hydroxyhexacosanoate
  • This compound

Uniqueness

This compound is unique due to its specific combination of hydroxyl groups and a long hydrocarbon chain. This structural feature imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2,3-dihydroxypropyl 26-hydroxyhexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O5/c30-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29(33)34-27-28(32)26-31/h28,30-32H,1-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLJPCNYUIMBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydroxypropyl 26-hydroxyhexacosanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.